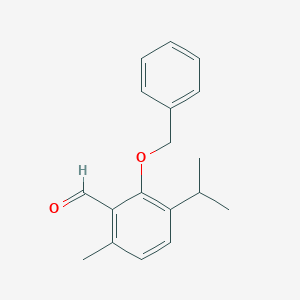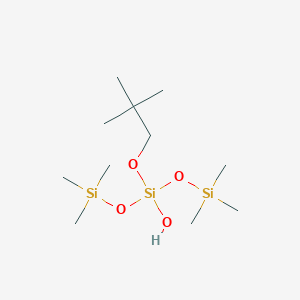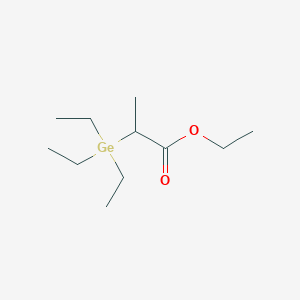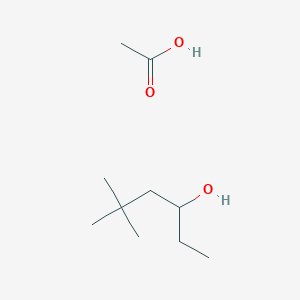![molecular formula C14H26O3P+ B14379043 {[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium CAS No. 88648-00-4](/img/structure/B14379043.png)
{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is a complex organophosphorus compound This compound is characterized by its unique structure, which includes a bi(cyclohexane) moiety linked to an oxophosphanium group via an oxy bridge The presence of a hydroxyethyl group further adds to its chemical complexity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium typically involves multiple steps. One common approach is the reaction of 1,1’-bi(cyclohexane)-4-ol with a suitable phosphine oxide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxy bridge. The reaction conditions, including temperature and solvent choice, are critical to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
{[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The oxy bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, substituted bi(cyclohexane) derivatives, and hydroxyethyl-substituted compounds.
科学的研究の応用
Chemistry
In chemistry, {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.
作用機序
The mechanism of action of {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the oxy bridge and the hydroxyethyl group, which facilitate binding to the active sites of target molecules. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
特性
CAS番号 |
88648-00-4 |
|---|---|
分子式 |
C14H26O3P+ |
分子量 |
273.33 g/mol |
IUPAC名 |
(4-cyclohexylcyclohexyl)oxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C14H26O3P/c1-11(15)18(16)17-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h11-15H,2-10H2,1H3/q+1 |
InChIキー |
XBPDRCXJCKVWAC-UHFFFAOYSA-N |
正規SMILES |
CC(O)[P+](=O)OC1CCC(CC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)


![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)



![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)

![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)



